Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2059084-78-3
VCID: VC6678896
InChI: InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3
Molecular Formula: C15H23N3O3
Molecular Weight: 293.367

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

CAS No.: 2059084-78-3

VCID: VC6678896

Molecular Formula: C15H23N3O3

Molecular Weight: 293.367

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate - 2059084-78-3

Description

Synthesis of Similar Compounds

The synthesis of oxadiazole and piperidine derivatives typically involves multi-step reactions. For example, the synthesis of tert-butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate might involve the formation of the oxadiazole ring through condensation reactions followed by alkylation to attach the piperidine moiety .

Synthesis Steps

  • Formation of Oxadiazole Ring: This often involves the reaction of a hydrazine derivative with a suitable ester or acid chloride.

  • Alkylation with Piperidine: The oxadiazole derivative is then alkylated with a piperidine-based compound to form the desired structure.

Biological Activities of Oxadiazole and Piperidine Derivatives

Oxadiazole and piperidine derivatives have been explored for various biological activities, including antibacterial, antiviral, and antitubercular properties. For instance, compounds with similar structures have shown promise as inhibitors of specific enzymes or protein interactions .

Biological Activities

  • Antibacterial Activity: Some oxadiazole derivatives have demonstrated broad-spectrum antibacterial activity, often enhanced by specific substituents .

  • Antiviral Activity: Piperidine derivatives have been studied for their potential to inhibit viral replication by targeting specific viral proteins .

  • Antitubercular Activity: Certain compounds have shown efficacy against Mycobacterium species, highlighting their potential in treating tuberculosis .

Future Directions

  • Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in high yields.

  • Biological Evaluation: Conducting in vitro and in vivo studies to assess its antibacterial, antiviral, or other potential biological activities.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological efficacy and specificity.

CAS No. 2059084-78-3
Product Name Tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Molecular Formula C15H23N3O3
Molecular Weight 293.367
IUPAC Name tert-butyl 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H23N3O3/c1-15(2,3)20-14(19)18-8-4-5-11(9-18)13-16-12(17-21-13)10-6-7-10/h10-11H,4-9H2,1-3H3
Standard InChIKey HCNYJRPOPQRJNX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)C3CC3
Solubility not available
PubChem Compound 91809702
Last Modified Apr 15 2024

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